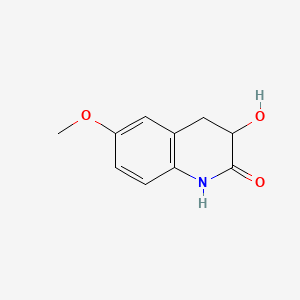

3-hydroxy-6-methoxy-3,4-dihydro-2(1H)-quinolinone

Description

Propriétés

IUPAC Name |

3-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-7-2-3-8-6(4-7)5-9(12)10(13)11-8/h2-4,9,12H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCCPRJVNDFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101232952 | |

| Record name | 3,4-Dihydro-3-hydroxy-6-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301155-97-5 | |

| Record name | 3,4-Dihydro-3-hydroxy-6-methoxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301155-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-hydroxy-6-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6-methoxy-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring, altering its properties.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-hydroxy-6-methoxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Quinolinone derivatives vary in substituent positions, oxidation states, and functional groups, leading to distinct biological activities. Below is a comparative analysis of the target compound and key analogs:

Key Insights from Comparative Studies

Substituent Position and Bioactivity: C7 vs. C6 Substitution: C7-substituted quinolinones (e.g., 7-benzyloxy derivatives) exhibit superior MAO-B inhibition compared to C6-substituted analogs. For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone achieves nanomolar IC₅₀ values, while C6-amino derivatives lack MAO-B activity but are precursors for CNS-active drugs . Methoxy vs. Hydroxy Groups: Methoxy groups enhance lipophilicity and membrane permeability, as seen in antifungal 3,4-dihydroquinolinones . The target compound’s C6-methoxy group may improve bioavailability compared to polar hydroxylated analogs.

Antimicrobial Activity: 3,4-Dihydroquinolinones with bulky substituents (e.g., diazepine-carbonyl groups) show moderate antibacterial activity, while simpler hydroxy derivatives (e.g., 8-hydroxyquinolinone) are linked to antioxidant roles in insects .

CNS and Cardiovascular Effects :

- Piperazinyl and tetrazole-containing derivatives (e.g., cilostazol) demonstrate antithrombotic and antidepressant properties . The target compound’s hydroxyl and methoxy groups may favor CNS penetration but lack the steric bulk required for sigma receptor binding .

Research Findings and Data Tables

Table 1: MAO-B Inhibitory Activity of Selected Quinolinones

Table 2: Antifungal Activity of 3,4-Dihydroquinolinones

Activité Biologique

3-Hydroxy-6-methoxy-3,4-dihydro-2(1H)-quinolinone is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Formula : C₉H₉N₁O₂

- Molecular Weight : 163.17 g/mol

- XLogP3 : 0.7

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 2

- Topological Polar Surface Area : 49.3 Ų

Antimicrobial Properties

Research has demonstrated that compounds with a quinoline structure exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited:

- IC50 Value : 15 µM

- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in disease processes.

- Modulation of Signal Transduction Pathways : It influences pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.